molecular formula C24H20ClN5O B588368 N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine CAS No. 796738-74-4

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine

Cat. No.: B588368
CAS No.: 796738-74-4
M. Wt: 429.908
InChI Key: WWUHMRAFZSYAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine (CAS 404844-11-7) is a synthetic intermediate critical in the production of imatinib mesylate, a tyrosine kinase inhibitor used in cancer therapy . Structurally, it consists of a pyrimidine core linked to a 3-pyridyl group and a substituted benzamide moiety with a chloromethyl substituent. Its molecular formula is C₂₄H₂₀ClN₅O, with a molecular weight of 429.90 g/mol . The chloromethyl group serves as a reactive site for further modifications, such as substitution with a 4-methylpiperazinylmethyl group to form imatinib .

Properties

IUPAC Name

4-(chloromethyl)-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-13-20(28-23(31)18-6-4-17(14-25)5-7-18)8-9-21(16)29-24-27-12-10-22(30-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUHMRAFZSYAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700738
Record name 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796738-74-4
Record name 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine typically involves multiple steps. One common route includes the reaction of 4-chloromethylbenzoic acid with 4-amino-2-methylphenylamine to form an amide bond. This intermediate is then reacted with 4-(3-pyridyl)-2-pyrimidineamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are also common .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Imatinib (N-{5-[4-(4-Methylpiperazinomethyl)benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidineamine)

Structural Differences :

  • Key Modification : Replacement of the chloromethyl group in the benzamide moiety with a 4-methylpiperazinylmethyl group .
  • Impact on Properties :
    • Solubility : The piperazine group enhances water solubility, facilitating bioavailability .
    • Pharmacokinetics : Imatinib exhibits prolonged half-life and improved target binding (e.g., Bcr-Abl kinase) compared to the intermediate .
    • Stability : The chloromethyl group in the parent compound is prone to hydrolysis, whereas the piperazine group in imatinib confers chemical stability .

Therapeutic Role :

  • The intermediate is non-therapeutic, whereas imatinib is clinically approved for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Structural Differences :

  • Key Modification : Absence of the benzamide group present in the target compound .
  • Impact on Properties: Biological Activity: Acts as a selective protein kinase C (PKC) inhibitor, contrasting with the tyrosine kinase targeting of imatinib derivatives . Genotoxicity: Classified as a genotoxic impurity in imatinib mesylate, necessitating strict quality control during synthesis .

Analytical Detection :

  • LC-MS/MS methods differentiate this impurity from the parent compound via retention time and mass spectral profiles .

3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide

Structural Differences :

  • Core Structure: Contains a sulfamoyl linker (pyrimidinylsulfamoyl) instead of the aminophenyl linkage in the target compound .
  • Substituents : A 3-chlorophenyl group replaces the 3-pyridyl-pyrimidine moiety.

Impact on Properties :

  • Solubility : The sulfamoyl group may enhance hydrophilicity compared to the chloromethyl benzamide .
  • Target Interaction : Structural divergence likely alters binding affinity to kinase targets.

Pyrimidine Derivatives with Thiophene Substituents

Example: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide . Structural Differences:

  • Heterocyclic Groups : Incorporation of thiophene instead of pyridine alters electronic properties and steric interactions.
  • Biological Activity : Thiophene-containing analogs often exhibit distinct kinase inhibition profiles due to modified π-π stacking interactions .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Therapeutic Use
Target Compound (CAS 404844-11-7) Pyrimidine-Benzamide Chloromethyl, 3-pyridyl Synthetic Intermediate Non-therapeutic
Imatinib Pyrimidine-Benzamide 4-Methylpiperazinylmethyl, 3-pyridyl Bcr-Abl Kinase Inhibitor CML, GIST
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine Amino-methylphenyl PKC Inhibitor Research Use
3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide Pyrimidine-Sulfamoyl 3-Chlorophenyl Undisclosed Kinase Modulation Preclinical

Key Research Findings

  • Synthetic Utility : The chloromethyl group in the target compound is a critical handle for generating imatinib via substitution reactions, highlighting its role in scalable pharmaceutical synthesis .
  • Stability Concerns : The chloromethyl group’s reactivity necessitates controlled storage conditions, unlike the more stable imatinib .
  • Biological Specificity : Structural variations in the benzamide and pyrimidine regions dictate target selectivity, as seen in PKC vs. tyrosine kinase inhibition .

Biological Activity

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound with the molecular formula C24H20ClN5O and a molecular weight of 429.90 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a kinase inhibitor.

Chemical Structure and Properties

  • Molecular Formula : C24H20ClN5O
  • Molecular Weight : 429.90 g/mol
  • CAS Number : 796738-74-4
  • IUPAC Name : 4-(chloromethyl)-N-[3-methyl-4-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]phenyl]benzamide

The compound features a chloromethyl group, a pyridine moiety, and a pyrimidine structure, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Inhibition of Kinases

Research indicates that this compound may selectively inhibit certain receptor tyrosine kinases (RTKs), which are critical in the development and progression of tumors. The binding affinity to these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings from these studies:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)1.5Inhibition of cell growth
MCF-7 (Breast Cancer)2.0Induction of apoptosis
HeLa (Cervical Cancer)1.8Cell cycle arrest

These results suggest that the compound has potent anti-cancer properties, making it a candidate for further development as a therapeutic agent.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy demonstrated synergistic effects, leading to improved outcomes compared to monotherapy.

Pharmacological Applications

Given its biological activity, this compound is being explored for potential applications in:

  • Cancer Treatment : As a targeted therapy for specific types of tumors.
  • Drug Development : As a lead compound for synthesizing new kinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.